1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol
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Overview
Description
1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound that features a thiazole ring, a cyclobutanol moiety, and an amino-nitrophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves the reaction of 3-amino-5-nitrobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with cyclobutanol under basic conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is unique due to its combination of a thiazole ring, a cyclobutanol moiety, and an amino-nitrophenyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C13H13N3O3S |
---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H13N3O3S/c14-9-4-8(5-10(6-9)16(18)19)11-7-15-12(20-11)13(17)2-1-3-13/h4-7,17H,1-3,14H2 |
InChI Key |
UGPDYMNJLWBAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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